NRG-3 (hydrochloride)
CAS No.:
Cat. No.: VC0211255
Molecular Formula: C16H19NO · HCl
Molecular Weight: 277.8
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19NO · HCl |
|---|---|
| Molecular Weight | 277.8 |
| Standard InChI | InChI=1S/C16H19NO.ClH/c1-3-6-15(17-2)16(18)14-10-9-12-7-4-5-8-13(12)11-14;/h4-5,7-11,15,17H,3,6H2,1-2H3;1H |
| Standard InChI Key | ZGCURDBVAZMAEH-UHFFFAOYSA-N |
| SMILES | O=C(C(NC)CCC)C1=CC2=CC=CC=C2C=C1.Cl |
Introduction
Chemical Structure and Properties
NRG-3 (hydrochloride) is formally named 2-(methylamino)-1-(naphthalen-2-yl)pentan-1-one, monohydrochloride. Its chemical formula is C₁₆H₁₉NO- HCl with a molecular weight of 277.8 g/mol . The compound is characterized by its beta-ketone structure typical of cathinones, with a naphthyl group serving as the key structural feature distinguishing it from other related compounds.
Physical Properties
NRG-3 (hydrochloride) is typically supplied as a crystalline solid with a recommended storage temperature of -20°C . Under proper storage conditions, it maintains stability for five years or more . Its spectral properties include UV/Vis absorption maxima at 208, 258, 294, and 341 nm .
Chemical Identifiers and Structural Data
The structural characteristics of NRG-3 (hydrochloride) can be represented through various chemical identifiers:
Table 2: Chemical Identifiers for NRG-3 (Hydrochloride)
| Identifier Type | Value |
|---|---|
| CAS Number | 2701928-05-2 |
| Canonical SMILES | O=C(C(NC)CCC)C1=CC2=CC=CC=C2C=C1.Cl |
| Molecular Formula | C₁₆H₁₉NO- HCl |
| Molecular Weight | 277.8 g/mol |
Analytical Detection Methods
Several analytical methods are applicable for the detection and characterization of NRG-3 (hydrochloride). These methodologies are critical for forensic analysis, quality control, and research purposes.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is considered one of the most reliable confirmatory techniques for the analysis of synthetic cathinones including NRG-3 . This hyphenated technique provides both chromatographic separation and mass spectral data, offering a high degree of specificity and sensitivity. Standard analytical capillary columns can be used with appropriate temperature programming for effective separation and identification.
High Performance Liquid Chromatography (HPLC)
HPLC, particularly reversed-phase chromatography using C18 columns, is another major separation technique suitable for NRG-3 analysis . Method parameters typically include:
Table 3: Typical HPLC Parameters for Cathinone Analysis
| Parameter | Specification |
|---|---|
| Column | C18 (e.g., 150 x 4.6 mm i.d., 3 μm particle size) |
| Temperature | Isothermal at 22°C |
| Mobile Phase | Methanol:ammonium formate buffer mixture |
| Flow Rate | 0.8 mL/min |
| Detection | UV detection (258 nm for cathinones) |
Pharmacological Profile
Mechanism of Action
Substituted cathinones typically function as psychostimulants through interactions with monoamine transporters, affecting dopamine, norepinephrine, and serotonin systems . The specific potency, selectivity, and effects of individual cathinones can vary significantly based on their chemical structure. The replacement of the methylenedioxy group in pentylone with a naphthyl group in NRG-3 would likely alter its receptor binding profile and pharmacological effects, though the precise nature of these differences remains uncharacterized.
Research on related cathinones suggests that the length of the alpha-carbon side chain can significantly influence potency and mechanism of action. Studies have demonstrated an inverted U-shaped relationship between side chain length and psychostimulant response, with medium-length chains (propyl) often showing maximum potency for dopamine uptake inhibition .
Toxicological Considerations
Although specific toxicological studies on NRG-3 (hydrochloride) are lacking in the current literature, general toxicological patterns associated with synthetic cathinones provide valuable insight into potential concerns.
Adverse Effects
Synthetic cathinones as a class have been associated with numerous adverse effects affecting multiple body systems. The primary organ systems affected include:
Table 4: Common Adverse Effects Associated with Synthetic Cathinones
| Organ System | Adverse Effects |
|---|---|
| Cardiovascular | Tachycardia, hypertension, chest pain, palpitations, cardiovascular collapse |
| Neurological | Seizures, tremors, myoclonus, paresthesia, impaired coordination |
| Psychiatric | Agitation, paranoia, hallucinations, psychosis, anxiety, depression |
| Metabolic | Hyperthermia, hyponatremia, metabolic acidosis |
| Respiratory | Shortness of breath, respiratory distress |
| Renal | Bladder pain, difficulty in urination, acute kidney injury |
| Dermatological | Skin discoloration, rash, itchiness, allergic reactions |
The severity and incidence of these effects typically depend on dosage, route of administration, individual susceptibility, and concomitant use of other substances .
Research Applications
NRG-3 (hydrochloride) serves important functions in forensic and analytical research contexts:
Forensic Applications
As a reference standard, NRG-3 (hydrochloride) enables forensic laboratories to develop and validate analytical methods for the detection and identification of this compound in seized materials. This capacity is particularly relevant given evidence that products marketed as "NRG-3" have sometimes been found to contain mixtures of other cathinones, including 4-methyl-α-pyrrolidinopropiophenone (MPPP) and pentylone .
Structure-Activity Relationship Studies
The unique structural features of NRG-3, particularly the substitution of a methylenedioxy group with a naphthyl group, make it valuable for structure-activity relationship studies examining how specific molecular modifications affect the pharmacological and toxicological properties of synthetic cathinones.
Comparison with Related Cathinones
NRG-3 (hydrochloride) exists within a broader context of synthetic cathinones with varying structural features and effects.
Structural Relationships
The most direct structural analog of NRG-3 is pentylone, from which it differs by replacement of the methylenedioxy group with a naphthyl group . Pentylone (chemical name: 1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one) has the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol .
Product Integrity Concerns
Forensic analyses have revealed that products marketed as "NRG-3" have sometimes contained mixtures of other cathinones rather than the compound itself. One study found a sample labeled as NRG-3 to actually contain a mixture of 4-methyl-α-pyrrolidinopropiophenone (MPPP) and pentylone . This finding underscores the importance of rigorous analytical testing and the potential public health risks associated with misrepresented substances.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume